molecular formula C27H29NO8 B11140806 trans-4-{[({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B11140806
M. Wt: 495.5 g/mol
InChI Key: SZLMHHFBIVQISQ-UHFFFAOYSA-N
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Description

4-[(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines various functional groups, including an ethoxyphenoxy group, a chromen-7-yl group, and a cyclohexane-1-carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Chromen-7-yl Intermediate: This step involves the synthesis of the chromen-7-yl intermediate through a series of reactions, including cyclization and oxidation.

    Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced through an etherification reaction, where an ethoxyphenol derivative reacts with the chromen-7-yl intermediate.

    Formation of the Acetamido Group: The acetamido group is formed through an acylation reaction, where an acyl chloride reacts with an amine derivative.

    Coupling with Cyclohexane-1-carboxylic Acid: The final step involves coupling the acetamido intermediate with cyclohexane-1-carboxylic acid through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Modulation of Signaling Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-{[3-(2-METHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID
  • 4-[(2-{[3-(2-PROPOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID

Uniqueness

4-[(2-{[3-(2-ETHOXYPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenoxy group, in particular, may contribute to its enhanced biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H29NO8

Molecular Weight

495.5 g/mol

IUPAC Name

4-[[[2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H29NO8/c1-2-33-21-5-3-4-6-22(21)36-24-15-35-23-13-19(11-12-20(23)26(24)30)34-16-25(29)28-14-17-7-9-18(10-8-17)27(31)32/h3-6,11-13,15,17-18H,2,7-10,14,16H2,1H3,(H,28,29)(H,31,32)

InChI Key

SZLMHHFBIVQISQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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